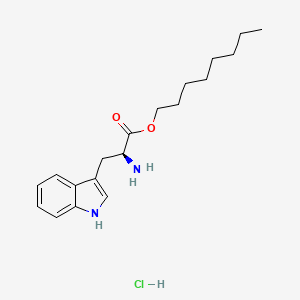
DL-Tryptophan octyl ester (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Tryptophan octyl ester (hydrochloride): is a derivative of the amino acid tryptophan. It is characterized by the presence of an octyl ester group, which makes the compound more stable and cell-permeable. This compound is particularly notable for its ability to generate free tryptophan upon hydrolysis of the ester bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Tryptophan octyl ester (hydrochloride) typically involves the esterification of tryptophan with octanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of DL-Tryptophan octyl ester (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: DL-Tryptophan octyl ester (hydrochloride) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the formation of free tryptophan and octanol.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different derivatives
Major Products: The major products formed from these reactions include free tryptophan, octanol, and various oxidized or substituted derivatives of the original compound .
Scientific Research Applications
DL-Tryptophan octyl ester (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various tryptophan derivatives.
Biology: The compound is utilized in studies involving cell permeability and transport mechanisms due to its stable and cell-permeable nature.
Medicine: Research on serotonin and melatonin pathways often employs this compound, given tryptophan’s role as a precursor to these neurotransmitters.
Industry: It is used in the production of pharmaceuticals and as a research tool in the development of new drugs
Mechanism of Action
The mechanism of action of DL-Tryptophan octyl ester (hydrochloride) involves the hydrolysis of the ester bond, releasing free tryptophan. This free tryptophan can then participate in various biochemical pathways, including the synthesis of serotonin and melatonin. The compound’s cell-permeable nature allows it to effectively deliver tryptophan into cells, facilitating these processes .
Comparison with Similar Compounds
L-Tryptophan: The natural form of tryptophan, used in protein synthesis and as a precursor to serotonin and melatonin.
D-Tryptophan: The enantiomer of L-tryptophan, occasionally found in naturally produced peptides.
Tryptophan Methyl Ester: Another ester derivative of tryptophan, used in similar research applications.
Uniqueness: DL-Tryptophan octyl ester (hydrochloride) is unique due to its octyl ester group, which enhances its stability and cell permeability compared to other tryptophan derivatives. This makes it particularly useful in studies requiring efficient delivery of tryptophan into cells .
Properties
Molecular Formula |
C19H29ClN2O2 |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
octyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H/t17-;/m0./s1 |
InChI Key |
IASIBURGMIVLIA-LMOVPXPDSA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |
Canonical SMILES |
CCCCCCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z,12R)-12-hydroxy-N-[(1S)-1-phenylethyl]octadec-9-enamide](/img/structure/B10765044.png)
![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765055.png)
![(14S,17Z)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765056.png)

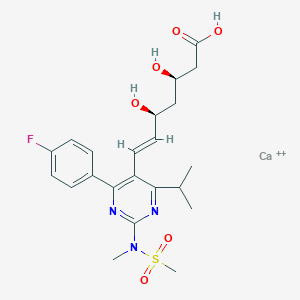
![2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B10765069.png)
![[(1S,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B10765079.png)

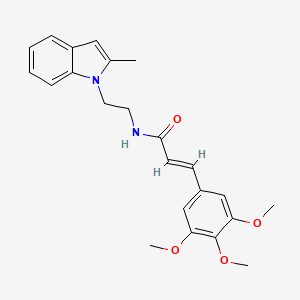
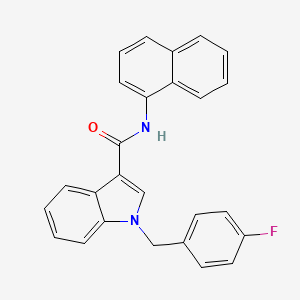
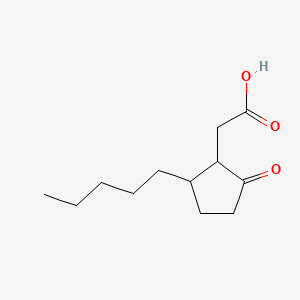
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)


